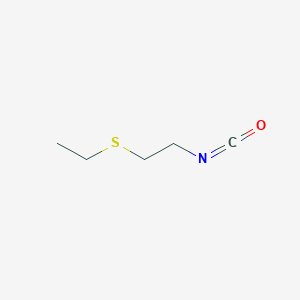

1-(Ethylthio)-2-isocyanatoethane

Beschreibung

1-(Ethylthio)-2-isocyanatoethane is an organosulfur compound containing both a thioether (-S-C₂H₅) and an isocyanate (-N=C=O) group on adjacent carbons of an ethane backbone. Its molecular formula is C₅H₉NOS, with a molecular weight of 131.20 g/mol. The ethylthio group contributes to its hydrophobic character, while the isocyanate group makes it highly reactive toward nucleophiles like amines and alcohols.

Eigenschaften

CAS-Nummer |

37441-17-1 |

|---|---|

Molekularformel |

C5H9NOS |

Molekulargewicht |

131.20 g/mol |

IUPAC-Name |

1-ethylsulfanyl-2-isocyanatoethane |

InChI |

InChI=1S/C5H9NOS/c1-2-8-4-3-6-5-7/h2-4H2,1H3 |

InChI-Schlüssel |

TZYSXQJRSKIZCO-UHFFFAOYSA-N |

Kanonische SMILES |

CCSCCN=C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 1-(Ethylthio)-2-isocyanatoethane generally involves the introduction of the isocyanate group onto an ethylthio-substituted ethane backbone. The key synthetic step is often the reaction of a suitable precursor containing the ethylthio moiety with phosgene or phosgene equivalents to generate the isocyanate functionality.

Phosgenation of Ethylthio-Containing Amines or Precursors

Phosgenation remains the most widely employed industrial and laboratory method for isocyanate synthesis. The process typically involves:

- Starting with an ethylthio-substituted amine or carbamyl chloride intermediate.

- Reacting with phosgene gas under controlled temperature and pressure.

- Isolation of the isocyanate product by distillation or extraction.

This approach is supported by the general methodology described in US Patent US2875226A, which details the conversion of amines to isocyanates via phosgene in solvent media such as diethyl Carbitol (diethyl ether of diethylene glycol) at temperatures between 100–165 °C with continuous phosgene gas flow.

One-Step Synthesis Using Trichloromethyl Carbonate

A more recent and innovative method involves the one-step synthesis of ethyl isocyanates by reacting ethylamine hydrochloride with trichloromethyl carbonate in the presence of a catalyst and solvent such as dimethylbenzene (xylene). This method avoids direct phosgene handling, reducing hazards and environmental impact.

Key steps include:

- Dissolving ethylamine hydrochloride in dimethylbenzene.

- Adding a catalyst prepared from alkylammonium and benzyl ammonium salts.

- Slowly adding trichloromethyl carbonate solution under reflux conditions (~135–140 °C).

- Separation and purification of the ethyl isocyanate product with yields ≥87%.

While this method is primarily described for ethyl isocyanate, it can be adapted for ethylthio-substituted analogues by modifying the amine precursor accordingly.

Reaction of 2-Chloroethyl Isocyanate with Thiol or Thioether Precursors

Another synthetic route involves the nucleophilic substitution of 2-chloroethyl isocyanate with ethylthiol or related thioether compounds to form 1-(Ethylthio)-2-isocyanatoethane. This method benefits from mild conditions and good yields.

- A mixture of 2-chloroethyl isocyanate and ethylthiol is refluxed in an inert solvent such as 1,4-dioxane or tetrahydrofuran.

- The reaction proceeds over 18–27 hours with stirring.

- After completion, the reaction mixture is worked up by aqueous base and acid washes, followed by extraction and drying.

- The product is isolated as an oil or crystalline solid with high purity.

This approach is supported by analogous reactions reported for related isocyanates and thioether compounds, where yields of 70–99% have been achieved under similar conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Phosgenation of ethylthio amines | Ethylthio amine, Phosgene | 100–165 °C, phosgene gas flow, diethyl Carbitol solvent | 80–95 | Established industrial method; high purity | Phosgene toxicity; requires careful handling |

| One-step synthesis with trichloromethyl carbonate | Ethylamine hydrochloride, Trichloromethyl carbonate, Catalyst | 135–140 °C, dimethylbenzene solvent, catalyst | ≥87 | Avoids direct phosgene use; safer | Catalyst preparation required; less common |

| Nucleophilic substitution of 2-chloroethyl isocyanate | 2-Chloroethyl isocyanate, Ethylthiol | Reflux in 1,4-dioxane or THF, 18–27 h | 70–99 | Mild conditions; high yield; simple workup | Longer reaction times; solvent use |

In-Depth Research Findings and Notes

Phosgenation Process: The reaction of carbamyl chloride-hydrochloride intermediates with phosgene in diethyl Carbitol solvent at atmospheric pressure and elevated temperatures leads to efficient conversion to isocyanates with controlled HCl removal.

Catalyst Preparation for One-Step Synthesis: The catalyst mixture of alkylammonium and benzyl ammonium salts is refluxed in ether solvents, then dried and pulverized before use. This catalyst facilitates the reaction of ethylamine hydrochloride with trichloromethyl carbonate to produce ethyl isocyanate derivatives.

Nucleophilic Substitution Details: The reaction of 2-chloroethyl isocyanate with thiol nucleophiles proceeds through displacement of the chloro group, forming the ethylthio linkage. Post-reaction workup involves sequential aqueous base and acid washes to remove impurities and isolate the isocyanate product.

Safety Considerations: All methods require strict control of moisture and temperature due to the high reactivity of isocyanates and the toxicity of phosgene or related reagents. Proper ventilation and protective equipment are mandatory.

Analyse Chemischer Reaktionen

1-(Ethylthio)-2-isocyanatoethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the isocyanate group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines to form ureas or with alcohols to form carbamates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, ureas, and carbamates.

Wissenschaftliche Forschungsanwendungen

1-(Ethylthio)-2-isocyanatoethane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial or anticancer properties.

Industry: It is used in the production of polymers and materials with specific properties, such as increased thermal stability or resistance to degradation.

Wirkmechanismus

The mechanism of action of 1-(Ethylthio)-2-isocyanatoethane involves its reactivity with nucleophiles, which can lead to the formation of various products depending on the nature of the nucleophile. The isocyanate group is highly reactive and can form stable bonds with amines, alcohols, and other nucleophiles. This reactivity is exploited in the synthesis of ureas, carbamates, and other derivatives. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl Isocyanate (C₃H₅NO)

- Structure : A simpler analog with only an ethyl group bonded to an isocyanate (-NCO) group.

- Molecular Weight : 71.079 g/mol .

- Key Differences :

- Lacks the ethylthio group, resulting in lower molecular weight and higher volatility.

- Reactivity: Ethyl isocyanate is more reactive in polymerization due to reduced steric hindrance.

- Applications: Used in pharmaceuticals and agrochemicals, whereas the thioether in 1-(ethylthio)-2-isocyanatoethane may enable sulfur-containing polymer synthesis .

1-Iodo-2-isocyanatoethane (C₃H₄INO)

- Structure : Contains iodine (-I) and isocyanate groups on adjacent ethane carbons.

- Molecular Weight : 196.97 g/mol .

- Key Differences: The iodo group acts as a leaving group, making this compound reactive in substitution reactions. Unlike the ethylthio group, iodine introduces electronegativity, altering electron density around the isocyanate group. Applications: Potential in radiopharmaceuticals or as a halogenated intermediate .

1-Chloro-2-isocyanatoethane (C₃H₄ClNO)

1-Isocyanato-2-(2-methoxyethoxy)ethane (C₆H₁₁NO₃)

1,2-Diisocyanatoethane (C₄H₄N₂O₂)

- Structure : Two isocyanate groups on ethane.

- CAS : 929-26-0 .

- Key Differences: Higher reactivity due to dual -NCO groups, enabling cross-linking in polymers. Lacks sulfur, limiting utility in organosulfur chemistry. Applications: Primarily in high-performance adhesives and elastomers .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| 1-(Ethylthio)-2-isocyanatoethane | C₅H₉NOS | 131.20 | Thioether, isocyanate | Moderate (steric hindrance) | Specialty polymers, sulfur chemistry |

| Ethyl isocyanate | C₃H₅NO | 71.079 | Isocyanate | High | Pharmaceuticals, agrochemicals |

| 1-Iodo-2-isocyanatoethane | C₃H₄INO | 196.97 | Iodo, isocyanate | High (substitution-prone) | Radiopharmaceuticals |

| 1-Chloro-2-isocyanatoethane | C₃H₄ClNO | 109.53 | Chloro, isocyanate | Moderate | Halogenated intermediates |

| 1,2-Diisocyanatoethane | C₄H₄N₂O₂ | 112.09 | Dual isocyanate | Very high | Polyurethane cross-linking |

| 1-Isocyanato-2-(2-methoxyethoxy)ethane | C₆H₁₁NO₃ | 145.16 | Ether, isocyanate | Low (ether stability) | Flexible polymers |

Q & A

Basic: What are the optimal synthetic routes for 1-(Ethylthio)-2-isocyanatoethane, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves introducing the isocyanate group to an ethylthioethane backbone. A two-step approach is common:

Thioether Formation: React ethanethiol with 2-chloroethylamine under basic conditions (e.g., KOH) to form 1-(ethylthio)-2-aminoethane .

Isocyanate Introduction: Treat the amine intermediate with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane, followed by careful neutralization .

Purity Control:

- Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

- Confirm purity via GC-MS (retention time comparison) and ¹H NMR (absence of amine protons at δ 1.5–2.5 ppm) .

Basic: How should researchers handle and store 1-(Ethylthio)-2-isocyanatoethane to ensure safety and stability?

Methodological Answer:

- Handling: Perform reactions under inert atmosphere (N₂/Ar) due to the compound’s moisture sensitivity. Use PPE (gloves, goggles) and fume hoods to avoid inhalation .

- Storage: Keep at 4°C in amber glass vials with molecular sieves (3Å) to prevent hydrolysis. Monitor for CO₂ release (indicative of isocyanate degradation) .

Advanced: What spectroscopic techniques are most effective for characterizing 1-(Ethylthio)-2-isocyanatoethane, and how are spectral contradictions resolved?

Methodological Answer:

- FT-IR: Confirm the isocyanate group via sharp absorption at ~2250–2275 cm⁻¹ (N=C=O stretch). Discrepancies may arise from moisture exposure, leading to urea/amine peaks (~1650 cm⁻¹) .

- NMR: Key signals include:

- ¹H NMR: Ethylthio protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet).

- ¹³C NMR: Isocyanate carbon at ~120–125 ppm.

Contradiction Resolution:

- If unexpected peaks appear (e.g., δ 3.3 ppm for –NH₂), repeat synthesis under stricter anhydrous conditions or use deuterated solvents to rule out solvent artifacts .

Advanced: How does the electronic nature of the ethylthio group influence the reactivity of 1-(Ethylthio)-2-isocyanatoethane in nucleophilic additions?

Methodological Answer:

The ethylthio (–S–C₂H₅) group is electron-donating via sulfur’s lone pairs, which:

Activates the Isocyanate: Enhances electrophilicity at the N=C=O group, accelerating reactions with amines or alcohols.

Steric Effects: The ethyl group may hinder bulky nucleophiles (e.g., tert-butanol), requiring elevated temperatures or catalysts (e.g., DBU) .

Experimental Validation:

- Compare reaction rates with analogs lacking the ethylthio group (e.g., 2-isocyanatoethane) via kinetic studies (UV-Vis monitoring at 250–300 nm) .

Advanced: What computational methods are suitable for predicting the thermal stability of 1-(Ethylthio)-2-isocyanatoethane, and how do they align with experimental data?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model bond dissociation energies (BDEs), focusing on the N=C=O and C–S bonds. Predict decomposition pathways (e.g., isocyanate dimerization to ureas).

- Experimental Validation:

Basic: What are the key challenges in analyzing 1-(Ethylthio)-2-isocyanatoethane via LC-MS, and how can they be mitigated?

Methodological Answer:

- Challenges:

- Low ionization efficiency due to the non-polar ethylthio group.

- Hydrolysis during analysis, leading to false peaks (e.g., urea derivatives).

- Solutions:

Advanced: How can researchers design experiments to study the compound’s potential in polymer crosslinking applications?

Methodological Answer:

- Crosslinking Mechanism: React with polyols or polyamines to form polyurethane/urea networks.

- Experimental Design:

- Kinetic Studies: Monitor gelation time via rheometry at varying temperatures (25–60°C).

- Network Analysis: Use FT-IR to track NCO consumption (peak at ~2275 cm⁻¹) and swelling tests to assess crosslink density.

- Contradictions: If crosslinking efficiency is lower than theoretical, investigate side reactions (e.g., allophanate formation) via ²⁹Si NMR (if silane modifiers are used) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.